(2-Methyl-2H-indazol-5-yl)methanol
Overview
Description
(2-Methyl-2H-indazol-5-yl)methanol is an organic compound with the molecular formula C9H10N2O It is a derivative of indazole, a bicyclic heterocycle, and features a hydroxymethyl group at the 5-position and a methyl group at the 2-position of the indazole ring
Mechanism of Action
Target of Action
Indazole derivatives, which include (2-methyl-2h-indazol-5-yl)methanol, have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle progression and volume regulation .
Mode of Action
Indazole derivatives have been reported to interact with their targets, leading to the inhibition, regulation, and/or modulation of the activity of these kinases . This interaction can result in changes in cell cycle progression and volume regulation .
Biochemical Pathways
The inhibition of chk1, chk2, and h-sgk kinases by indazole derivatives can impact various cellular processes, including cell cycle progression and volume regulation .
Result of Action
Indazole derivatives have been reported to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The inhibition of CHK1, CHK2, and h-sgk kinases can lead to changes in cell cycle progression and volume regulation, potentially contributing to these biological activities .
Biochemical Analysis
Biochemical Properties
(2-Methyl-2H-indazol-5-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indazole derivatives, including this compound, have been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to proteins involved in DNA repair, thereby influencing cellular responses to DNA damage .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, indazole derivatives have been found to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Furthermore, this compound can influence the cell cycle, potentially causing cell cycle arrest at specific phases .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to specific sites on enzymes, leading to their inhibition or activation. For instance, this compound can inhibit kinases by binding to their active sites, preventing them from phosphorylating their substrates . This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged cell cycle arrest or continuous activation of apoptotic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, this compound can cause toxic or adverse effects, including damage to healthy tissues and organs . It is crucial to determine the optimal dosage that maximizes the compound’s therapeutic benefits while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes in the liver, leading to the formation of different metabolites . These metabolites may have distinct biological activities and can influence the overall effects of the compound. Additionally, this compound can interact with cofactors and other molecules involved in metabolic processes, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites . Once inside the cell, this compound can bind to proteins and other molecules, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and proteins involved in gene regulation . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2H-indazol-5-yl)methanol can be achieved through several methods. One common approach involves the reaction of 2-methylindazole with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 5-position. The reaction typically proceeds as follows:
Starting Materials: 2-Methylindazole and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic solvent.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2H-indazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: (2-Methyl-2H-indazol-5-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Scientific Research Applications
(2-Methyl-2H-indazol-5-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is investigated for its use in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-2H-indazole-3-carboxylic acid): Similar structure but with a carboxylic acid group at the 3-position.
(2-Methyl-2H-indazole-5-carboxylic acid): Similar structure but with a carboxylic acid group at the 5-position.
(2-Methyl-2H-indazole-5-amine): Similar structure but with an amino group at the 5-position.
Uniqueness
(2-Methyl-2H-indazol-5-yl)methanol is unique due to the presence of the hydroxymethyl group at the 5-position, which imparts distinct chemical and physical properties. This functional group allows for specific interactions in biological systems and provides versatility in synthetic applications.
Properties
IUPAC Name |
(2-methylindazol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-5-8-4-7(6-12)2-3-9(8)10-11/h2-5,12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYREQWDFMCGNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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